2-Hydroxypropyl methacrylate
Overview
Description
2-Hydroxypropyl methacrylate is an ester of methacrylic acid and is widely used in the preparation of solid polymers, acrylic dispersions, and polymer solutions . It is known for its versatility and is commonly utilized in various industrial applications due to its ability to form copolymers with a wide range of monomers.
Mechanism of Action
Target of Action
2-Hydroxypropyl methacrylate (HPMA) is primarily targeted towards the synthesis of polymers. It is used as a raw material component in the synthesis of polymers . It is also used in the preparation of solid and emulsion polymers, acrylic dispersions in combination with other (meth)acrylates .
Mode of Action
HPMA interacts with its targets through a process of polymerization. It forms a homopolymer and copolymer . HPMA is synthesized via reacting excessive isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and then end-capping with HPMA in isobornyl methacrylate (IBOMA) . The resulting prepolymer resins are irradiated by UV light to form cured materials .
Biochemical Pathways
The primary biochemical pathway involved in the action of HPMA is the polymerization process. This process involves the reaction of HPMA with other monomers to form polymers. The structures of the prepolymers are confirmed by 1H NMR, FT-IR, and GPC .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HPMA are not readily available, it’s known that HPMA has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .
Result of Action
The result of HPMA’s action is the formation of polymers with various properties. These polymers can be used in the production of acrylic polyols for automotive components, refurbishment coatings, and industrial coatings . HPMA is also used as a comonomer in styrene-based unsaturated polyesters, PMMA-based acrylic resins, and vinyl ester formulations .
Action Environment
The action of HPMA is influenced by environmental factors such as temperature and light. For instance, the polymerization process is typically carried out under UV light . Additionally, the storage of HPMA requires specific conditions to maintain its stability. It should be stored below +30°C and in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Hydroxypropyl methacrylate can copolymerize with other monomers to produce copolymers with a hydroxy group in the side chain This hydroxy group can interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being investigated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be stable, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies, but these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, where the compound has no effect below a certain dosage but causes significant effects above this threshold. High doses of this compound can cause toxic or adverse effects . The specific effects can vary depending on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in, and the nature of its interactions with enzymes and cofactors, are still being investigated.
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, potentially affecting its localization or accumulation . The specific mechanisms of transport and distribution of this compound are still being investigated.
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
2-Hydroxypropyl methacrylate can be synthesized through several methods. One common synthetic route involves the reaction of methacrylic acid with propylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production often employs continuous processes to maintain consistent quality and efficiency.
Another method involves the reaction of methacryloyl chloride with 1,2-propanediol in the presence of a base such as sodium carbonate. This method is advantageous due to its simplicity and the relatively mild reaction conditions required .
Chemical Reactions Analysis
2-Hydroxypropyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers or copolymers.
Esterification: It can react with alcohols to form esters, which are useful in creating different polymeric materials.
Cross-linking: It can be cross-linked with other monomers to form three-dimensional networks, enhancing the mechanical properties of the resulting polymers.
Common reagents used in these reactions include radical initiators like azobisisobutyronitrile (AIBN) and peroxides, as well as catalysts such as tin(II) 2-ethylhexanoate for esterification reactions .
Scientific Research Applications
2-Hydroxypropyl methacrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxypropyl methacrylate is often compared with other methacrylates such as 2-hydroxyethyl methacrylate, ethylene glycol dimethacrylate, and methyl methacrylate. While these compounds share similar chemical structures, this compound is unique due to its specific hydroxyl group positioning, which imparts distinct properties such as enhanced hydrophilicity and reactivity .
2-Hydroxyethyl methacrylate: Known for its use in contact lenses and dental materials, it has a similar structure but differs in the positioning of the hydroxyl group.
Ethylene glycol dimethacrylate: Commonly used as a cross-linking agent in polymer synthesis, it has two methacrylate groups, making it more reactive in forming cross-linked networks.
Methyl methacrylate: Widely used in the production of acrylic plastics, it lacks the hydroxyl group, resulting in different physical and chemical properties.
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029629 | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25703-79-1, 923-26-2 | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Hydroxypropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hydroxypropyl methacrylate?
A1: this compound has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.
Q2: How is HPMA typically synthesized?
A2: One common synthesis route for 3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate involves reacting methacrylic acid with tetrahydrofurfuryl alcohol and epichlorhydrin. [] This monomer can then undergo homopolymerization or copolymerization with other monomers like (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and N-vinyl pyrrolidone. []
Q3: What are some common applications of HPMA-based polymers?
A3: HPMA-based polymers find applications in various fields, including:
- Drug delivery: HPMA-based nanoparticles are investigated for targeted drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents. [, ]
- Pickering Emulsifiers: HPMA-based block copolymers, particularly those forming spheres, worms, or vesicles, demonstrate potential as efficient Pickering emulsifiers in oil-in-water emulsions. [, , ]
- Thermoresponsive Materials: HPMA-based polymers can exhibit thermoresponsive behavior, transitioning between soluble and insoluble states upon temperature changes. This property makes them valuable for applications in drug delivery, where controlled release can be triggered by temperature variations. [, , , ]
- Solid Dye Lasers: Copolymers of HPMA with methyl methacrylate (MMA) show promise as hosts for laser dyes due to their enhanced slope efficiency and photostability compared to PMMA alone. These copolymers offer improved laser performance and extended useful lifetimes. [, ]
- Adsorbents: TiO2 modified with HPMA and polystyrene has been explored as an adsorbent in solid-phase extraction to remove organophosphorus pesticides from water. [] Additionally, TiO2-PCHPMA nanocomposites have shown promise for selective adsorption and degradation of cationic dyes like methylene blue, while also facilitating the degradation of anionic dyes like methyl orange under UV irradiation. []
Q4: Can HPMA be copolymerized with other monomers?
A4: Yes, HPMA is frequently copolymerized with other monomers to achieve desired material properties. For instance, it can be copolymerized with styrene, acrylamide, methacrylamide, and various acrylate monomers. [, , , ]
Q5: How does the incorporation of HPMA affect the properties of copolymers?
A5: The incorporation of HPMA can significantly impact copolymer properties:
- Hydrophilicity: HPMA introduces hydrophilic hydroxyl groups, influencing the polymer's water solubility and interactions with aqueous environments. [, ]
- Thermal Properties: HPMA can alter the glass transition temperature (Tg) of copolymers, affecting their flexibility and processing characteristics. [, ]
- Biocompatibility: HPMA is generally considered biocompatible, making it suitable for biomedical applications. [, , ]
Q6: What polymerization techniques are commonly employed for HPMA?
A6: HPMA can be polymerized using various techniques, including:
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This controlled radical polymerization method enables the synthesis of well-defined HPMA-based polymers and block copolymers with targeted molecular weights and narrow molecular weight distributions. [, , , , , ]
- Aqueous Dispersion Polymerization: HPMA can be polymerized in aqueous media using RAFT polymerization to create nanoparticles with various morphologies, such as spheres, worms, and vesicles. [, , , , , ]
- Emulsion Polymerization: HPMA can be polymerized in emulsion systems, often stabilized by surfactants or amphiphilic copolymers. [, ]
Q7: Can HPMA-based polymers self-assemble into nanoparticles?
A7: Yes, HPMA-based block copolymers can self-assemble into nanoparticles in solution, driven by the hydrophobic interactions between different blocks. [, , , , , ]
Q8: What factors influence the morphology of HPMA-based nanoparticles?
A8: Several factors dictate the morphology of HPMA-based nanoparticles:
- Block Copolymer Composition: The relative lengths of the hydrophilic and hydrophobic blocks in a block copolymer play a crucial role. [, , , , ]
- Polymerization Conditions: Factors like solvent, temperature, and concentration can impact the self-assembly process. [, , , , ]
- Presence of Additives: Additives like surfactants or salts can influence nanoparticle morphology by altering the solvation or interactions between polymer chains. []
Q9: How stable are HPMA-based polymers?
A9: The stability of HPMA-based polymers depends on factors like:
- Polymer Composition: Copolymerization with other monomers can enhance stability under specific conditions. []
- Crosslinking: Introducing crosslinks within the polymer network can improve stability and mechanical properties. []
- Environmental Conditions: Factors like pH, temperature, and exposure to light or oxidizing agents can influence degradation rates. [, ]
Q10: How are HPMA-based polymers typically characterized?
A10: Various techniques are employed for characterization, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide information about chemical structure and composition. [, , , ]
- Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) visualize the morphology and size of nanoparticles. [, , , ]
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine thermal transitions and degradation behavior. [, , ]
- Light Scattering: Dynamic Light Scattering (DLS) analyzes particle size and size distribution in solution. [, , , ]
Q11: What are some current research trends in HPMA-based materials?
A11: Current research focuses on:
- Developing stimuli-responsive HPMA-based materials that respond to changes in pH, temperature, or light for applications in drug delivery and biosensing. [, , , , ]
- Exploring new synthetic strategies to create HPMA-based polymers with tailored architectures and functionalities. [, , ]
- Investigating the biocompatibility and biodegradability of HPMA-based materials for biomedical applications like tissue engineering and drug delivery. [, , ]
Q12: What are the limitations of HPMA-based materials?
A12: Despite their advantages, HPMA-based materials possess some limitations:
- Limited Mechanical Strength: HPMA-based hydrogels can be mechanically weak, restricting their use in load-bearing applications. []
- Susceptibility to Degradation: Certain environmental factors can degrade HPMA-based polymers, limiting their long-term stability. [, ]
- Synthesis Challenges: Synthesizing complex HPMA-based architectures with precise control over composition and functionality can be challenging. [, ]
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